

A Comprehensive Technical Guide to the Chemical Structure and Properties of Tau-Fluvalinate

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Compound of Interest

Compound Name: **Fluvalinate**

Cat. No.: **B1673501**

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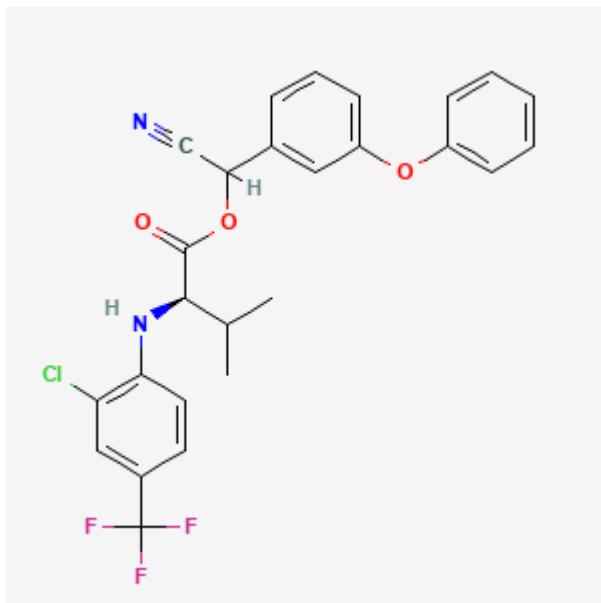
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of tau-**fluvalinate**, a synthetic pyrethroid insecticide. The information is curated for professionals in research and development, offering detailed data and experimental context.

Chemical Identity and Structure

Tau-**fluvalinate** is a Type II synthetic pyrethroid, distinguished by the presence of an α -cyano group.^[1] It is the biologically active diastereomer of the racemic mixture **fluvalinate**.^{[1][2]} Specifically, it is the (2R) diastereomer.^{[2][3]}

The chemical structure of tau-**fluvalinate** is provided below:

2D Chemical Structure:



IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate[2][4]

Chemical Formula: C₂₆H₂₂ClF₃N₂O₃[4][5][6]

Canonical SMILES: CC(C)--INVALID-LINK--
OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl[4][5]

InChI Key: INISTDXBIRBGOC-XMMISQBUSA-N[4][5][7]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for tau-**fluvalinate**, including its physicochemical properties, mammalian toxicity, and ecotoxicity.

Table 1: Physicochemical Properties of Tau-Fluvalinate

Property	Value	Reference(s)
Molecular Weight	502.9 g/mol	[4] [8] [9]
Physical State	Viscous oil	[8]
Color	Yellow-amber liquid	[8]
Boiling Point	>450 °C at 760 mm Hg (extrapolated)	[8]
Density	1.29 g/cm³ at 25 °C	[6] [8]
Vapor Pressure	1 x 10⁻⁷ mmHg	[8]
Water Solubility	0.012 mg/L at 25 °C	[8]
logP (Octanol-Water Partition Coefficient)	7.02	[8]

Table 2: Mammalian Toxicity of Tau-Fluvalinate

Endpoint	Species	Value	Reference(s)
Acute Oral LD ₅₀	Rat	261 - 281 mg/kg	[4] [10]
Acute Dermal LD ₅₀	Rat	>2000 mg/kg	[4]
Acute Dermal LD ₅₀	Rabbit	>2000 mg/kg	[10]
Acute Inhalation LOAEL	Rat	20 mg/m³	[11]

Table 3: Ecotoxicity of Tau-Fluvalinate

Endpoint	Species	Value	Reference(s)
96-hour LC ₅₀	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	2.9 µg/L	[10]
96-hour LC ₅₀	Bluegill Sunfish (<i>Lepomis macrochirus</i>)	0.9 µg/L	[10]
96-hour LC ₅₀	Carp (<i>Cyprinus carpio</i>)	2.9 µg/L	[10]
48-hour LC ₅₀	Daphnia magna	74 µg/L	[10]
Oral LD ₅₀	Honey Bee (<i>Apis mellifera</i>)	Low toxicity reported	[10] [12]

Mechanism of Action

Tau-**fluvalinate** exerts its insecticidal and acaricidal effects by targeting the voltage-gated sodium channels in the nervous system of invertebrates.[\[13\]](#) As a Type II pyrethroid, it binds to the open state of these channels, causing a significant delay in their closing.[\[1\]](#)[\[14\]](#) This disruption leads to a prolonged influx of sodium ions, resulting in nerve hyperexcitability, paralysis, and ultimately, the death of the target organism.[\[1\]](#)[\[13\]](#)

While the primary target is the voltage-gated sodium channel, some studies suggest that pyrethroids may also have secondary effects, including antagonism of GABA-mediated inhibition and modulation of nicotinic cholinergic transmission.[\[6\]](#)

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of tau-**fluvalinate**.

Residue Analysis in Honey and Beeswax

This protocol describes the determination of tau-**fluvalinate** residues using gas chromatography.

Objective: To quantify the concentration of tau-**fluvalinate** in honey and beeswax samples.

Methodology:

- Sample Preparation:
 - A known weight of the honey or beeswax sample is homogenized.
 - For honey, a solid-phase extraction (SPE) is performed using C8 cartridges.[15]
 - For beeswax, a solvent extraction with a mixture of ethyl acetate and hexane (70:30, v/v) is employed.[16]
- Extraction:
 - The sample is passed through the SPE cartridge, and tau-**fluvalinate** is eluted with dichloromethane.[15]
 - The solvent extract from beeswax is vortexed and centrifuged. The supernatant is then cleaned up using a Z-sep/C18 sorbent.[16]
- Analysis:
 - The purified extract is analyzed using a gas chromatograph equipped with an electron-capture detector (GC-ECD) or a mass spectrometer (GC-MS).[15][16][17]
 - Quantification is achieved by comparing the peak area of tau-**fluvalinate** in the sample to a standard curve prepared from known concentrations of the compound.

Acute Toxicity Assay in Zebrafish (*Danio rerio*)

This protocol outlines a method for determining the acute toxicity of tau-**fluvalinate** in an aquatic model organism.

Objective: To determine the 96-hour median lethal concentration (LC₅₀) of tau-**fluvalinate** in zebrafish.

Methodology:

- Test Organisms: Adult zebrafish are acclimated to laboratory conditions.
- Exposure:
 - Groups of zebrafish are exposed to a range of concentrations of tau-**fluvalinate** in water. A control group is exposed to water with the solvent carrier (e.g., acetone) only.[18]
 - The exposure solutions are renewed daily to maintain the target concentrations.[18]
- Observation:
 - Mortality is recorded at 24, 48, 72, and 96 hours.
- Data Analysis:
 - The 96-hour LC₅₀ value, representing the concentration that is lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).[18]

Electrophysiological Analysis of Sodium Channel Modulation

This protocol describes the use of patch-clamp electrophysiology to study the effect of tau-**fluvalinate** on voltage-gated sodium channels.

Objective: To characterize the modulatory effects of tau-**fluvalinate** on the kinetics of insect voltage-gated sodium channels.

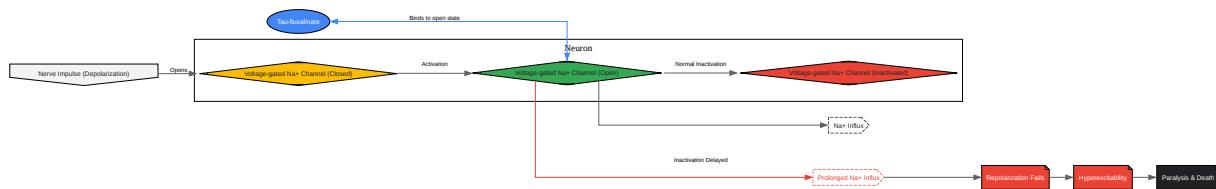
Methodology:

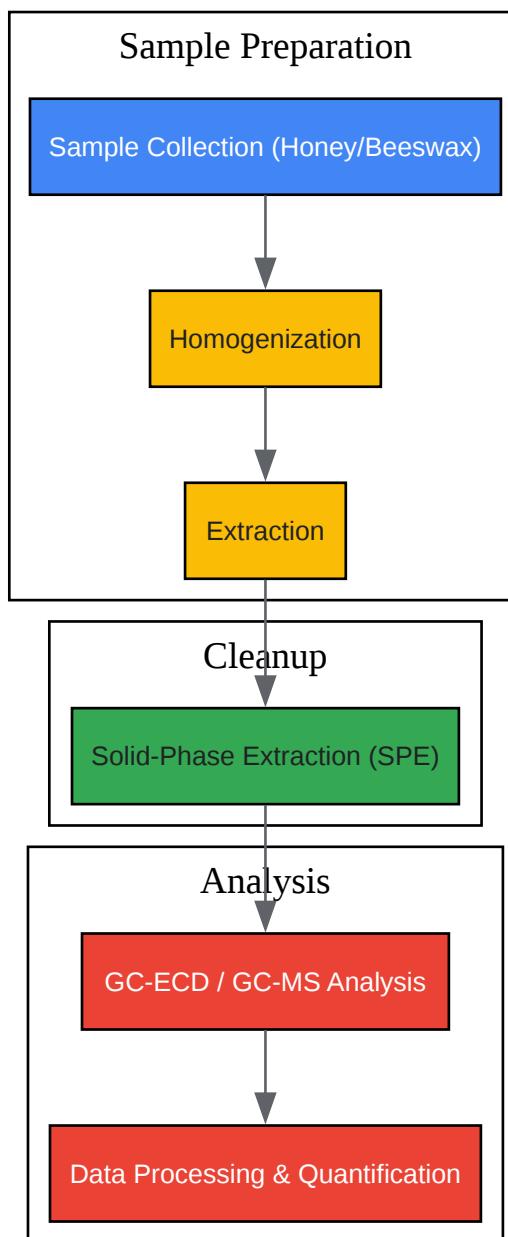
- Cell Preparation:
 - Xenopus oocytes or insect cell lines (e.g., from *Drosophila melanogaster*) are engineered to express the target insect voltage-gated sodium channel.[7]
- Electrophysiological Recording:
 - The whole-cell patch-clamp technique is used to record sodium currents from the prepared cells.[14]

- A voltage protocol is applied to elicit sodium currents in the absence (control) and presence of varying concentrations of tau-**fluvalinate**.
- Data Acquisition and Analysis:
 - The recorded currents are analyzed to determine the effects of tau-**fluvalinate** on key channel properties, such as the time course of activation and inactivation, and the voltage-dependence of channel gating.[19][20]
 - The prolonged sodium tail current upon repolarization is a characteristic effect of pyrethroids and is quantified.[14]

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of tau-**fluvalinate** and a general workflow for its residue analysis.



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